N-(Imidazo[1,2-a]pyridin-3-yl)acetamide N-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998578
InChI: InChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

CAS No.:

Cat. No.: VC15998578

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide -

Specification

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name N-imidazo[1,2-a]pyridin-3-ylacetamide
Standard InChI InChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13)
Standard InChI Key LCVCZEPGKGMBHY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CN=C2N1C=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is systematically named according to IUPAC conventions as N-(imidazo[1,2-a]pyridin-3-yl)acetamide. Its molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol. Alternative synonyms include 6-methyl-N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide for substituted derivatives, though the core structure remains consistent across variants .

Structural Features

The compound’s structure comprises a bicyclic imidazo[1,2-a]pyridine system fused with a pyridine ring, substituted at the 3-position by an acetamide group (-NH-C(O)-CH₃). Key structural attributes include:

  • Aromaticity: The fused imidazo[1,2-a]pyridine core exhibits aromatic stability, enabling π-π interactions with biological targets.

  • Functional Group Reactivity: The acetamide moiety introduces sites for hydrogen bonding and electrophilic substitution, critical for pharmacological activity .

  • Stereoelectronic Properties: Electron-rich nitrogen atoms in the imidazole ring enhance solubility and binding affinity to receptors such as GABA_A.

The SMILES notation for the compound is CC(=O)Nc1cnc2n1cccc2, while its InChIKey is NMIMRYNXJGLGPP-UHFFFAOYSA-N .

Synthesis and Optimization

Modern High-Yield Synthesis

A breakthrough method disclosed in EP1539751B1 addresses these limitations through a streamlined two-step process:

  • Condensation Reaction:

    • Reactants: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine and N,N-dimethylglyoxylamide hemi-hydrate.

    • Solvent: Toluene or methyl isobutyl ketone (MIBK).

    • Conditions: Heating at 60–80°C under azeotropic water removal.

    • Product: α-Hydroxy intermediate (III) .

  • Reduction with Phosphorus Tribromide:

    • Reagent: PBr₃ (7 mL per gram of intermediate).

    • Conditions: Stirring at 60°C for 1 hour, followed by hydrolysis.

    • Yield: 68% after crystallization with acetone .

This method eliminates chlorinated solvents and reduces purification steps, making it industrially scalable.

Physicochemical Properties

Thermal and Solubility Profiles

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Thermal stability analyses indicate decomposition temperatures above 200°C, suitable for standard handling conditions.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, imidazole-H), 7.80–7.20 (m, 4H, pyridine-H), 2.55 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).

Pharmacological Applications and Mechanism of Action

Central Nervous System (CNS) Modulation

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide derivatives demonstrate affinity for GABA_A receptors, particularly the benzodiazepine-binding site. Substitution patterns at the 2- and 6-positions influence selectivity:

  • 2-Aryl Substitutions: Enhance binding to α₁ subunits, associated with sedative effects.

  • 6-Methyl Groups: Improve metabolic stability by reducing hepatic oxidation .

In vivo studies on analogs like zolpidem show rapid onset of action (Tₘₐₓ = 1.5 hours) and elimination half-lives of 2–3 hours, ideal for short-term insomnia treatment .

Future Directions and Research Opportunities

  • Derivatization Studies: Exploring substituents at the 1- and 7-positions to enhance GABA_A subtype selectivity.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

  • Clinical Translation: Preclinical toxicity profiling to advance lead candidates into Phase I trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator